molecular formula C6H5ClOS B13610868 2-(5-Chlorothiophen-2-yl)oxirane

2-(5-Chlorothiophen-2-yl)oxirane

Cat. No.: B13610868
M. Wt: 160.62 g/mol
InChI Key: OQJVURGWAUZXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)oxirane is a chemical compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an oxirane (epoxide) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)oxirane typically involves the reaction of 5-chlorothiophene with an epoxidizing agent. One common method is the reaction of 5-chlorothiophene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)oxirane involves its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity underlies its potential biological activity, including its ability to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)oxirane
  • 2-(5-Fluorothiophen-2-yl)oxirane
  • 2-(5-Methylthiophen-2-yl)oxirane

Comparison

2-(5-Chlorothiophen-2-yl)oxirane is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-6-2-1-5(9-6)4-3-8-4/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJVURGWAUZXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.